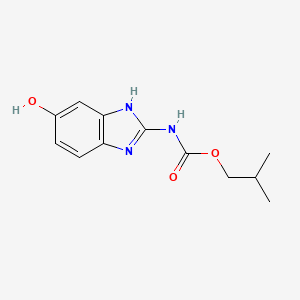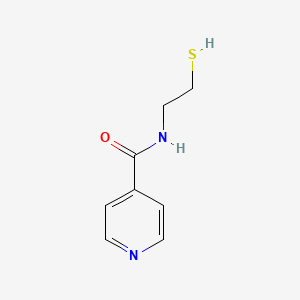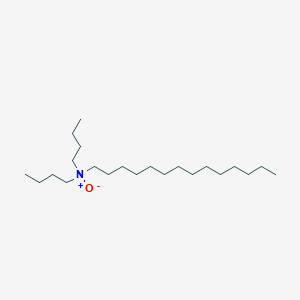
N,N-Dibutyltetradecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyltetradecan-1-amine N-oxide: is a tertiary amine oxide with the molecular formula C22H47NO . It is a zwitterionic surfactant, meaning it has both positive and negative charges within the same molecule. This compound is known for its amphiphilic properties, making it useful in various applications, including detergents, emulsifiers, and wetting agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyltetradecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of N,N-dibutyltetradecan-1-amine with hydrogen peroxide in an alcoholic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired N-oxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Titanium trichloride (TiCl3) and poly(methylhydrosiloxane) (PMHS) are effective reducing agents.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of various N-oxide derivatives.
Reduction: Reduction typically yields the original tertiary amine.
Scientific Research Applications
N,N-Dibutyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Dibutyltetradecan-1-amine N-oxide involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is primarily due to the presence of both hydrophobic alkyl chains and a hydrophilic N-oxide group. The compound can disrupt lipid bilayers, making it effective in cell lysis and protein extraction .
Comparison with Similar Compounds
- N,N-Dimethyltetradecylamine N-oxide
- N,N-Diethyltetradecylamine N-oxide
- N,N-Dibutylhexadecylamine N-oxide
Comparison: N,N-Dibutyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of butyl groups. This structure imparts distinct amphiphilic properties, making it more effective in certain applications compared to its analogs with different alkyl chain lengths or substituents .
Properties
CAS No. |
64325-76-4 |
|---|---|
Molecular Formula |
C22H47NO |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
N,N-dibutyltetradecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-22-23(24,20-8-5-2)21-9-6-3/h4-22H2,1-3H3 |
InChI Key |
OCKVXAVACGVODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


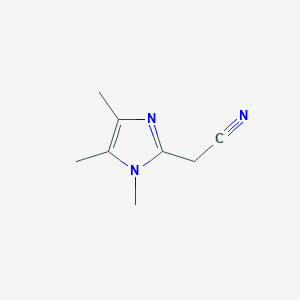



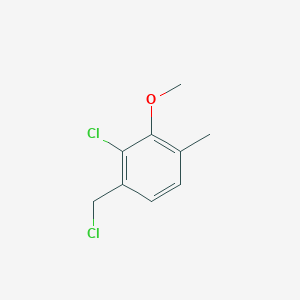
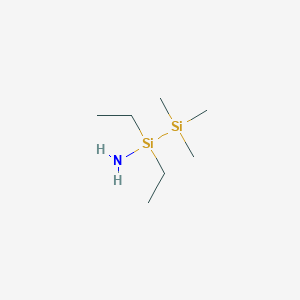

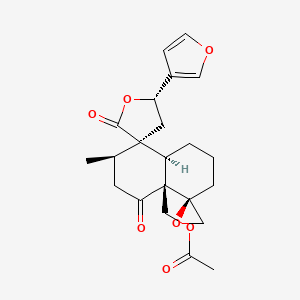
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
